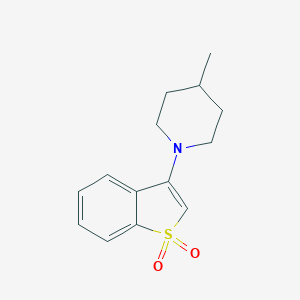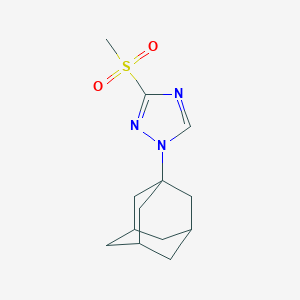
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It has been used in scientific research for its potential therapeutic properties and is known to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including serotonin and dopamine. It has been shown to have both agonist and antagonist effects on these systems, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate and blood pressure, as well as alterations in mood and behavior. It has also been shown to have effects on various neurotransmitter systems in the brain, including serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has several limitations, including its potential for toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on 1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine, including further studies on its potential therapeutic properties, as well as investigations into its mechanism of action and potential side effects. Additionally, there is potential for the development of new analogs and derivatives of 1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine with improved therapeutic properties and reduced toxicity.
Méthodes De Synthèse
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be synthesized using various methods, including the reaction of 1-(9H-fluoren-9-yl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using various techniques, including column chromatography.
Applications De Recherche Scientifique
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic properties, particularly in the treatment of anxiety and depression. It has also been studied for its potential use as an analgesic and as a treatment for various neurological disorders.
Propriétés
Nom du produit |
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
|---|---|
Formule moléculaire |
C27H28N2O4 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
[4-(9H-fluoren-9-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C27H28N2O4/c1-31-23-16-18(17-24(32-2)26(23)33-3)27(30)29-14-12-28(13-15-29)25-21-10-6-4-8-19(21)20-9-5-7-11-22(20)25/h4-11,16-17,25H,12-15H2,1-3H3 |
Clé InChI |
SXCWJLZDOKAREX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)



![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)

![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)

